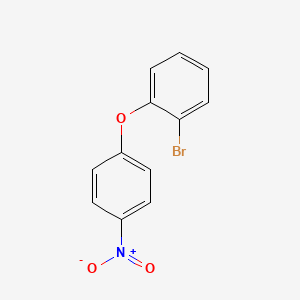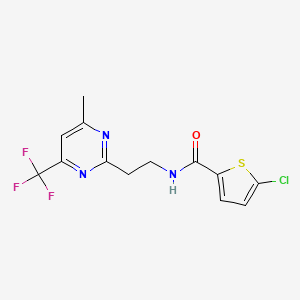
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic chemical with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by a unique combination of a pyrrolidinyl group, a thiadiazolyl group, and a cyclohexenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves multiple steps:
Formation of 1,2,5-Thiadiazole: : This is often done through the reaction of a suitable precursor, like thiourea, with nitrous acid.
Attachment to Pyrrolidine: : The 1,2,5-thiadiazole is then attached to pyrrolidine through an ether linkage, involving a nucleophilic substitution reaction.
Addition of Cyclohex-3-en-1-yl Group: : The final step usually involves the formation of a methanone bridge to attach the cyclohexenyl group, likely through a Friedel-Crafts acylation.
Industrial Production Methods
For industrial-scale production, these steps may be optimized for efficiency, scalability, and cost-effectiveness. Catalysts, solvents, and reaction conditions may be fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be achieved using oxidizing agents such as potassium permanganate.
Reduction: : Typically involves reducing agents like lithium aluminium hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive groups.
Common Reagents and Conditions
Oxidation: : Conducted under acidic conditions using potassium permanganate.
Reduction: : Carried out in anhydrous conditions with lithium aluminium hydride.
Substitution: : May involve alkyl halides and nucleophiles or electrophiles in solvents like dichloromethane.
Major Products
The major products depend on the type of reaction, but common ones include oxidized derivatives, reduced forms, and various substituted analogs.
Scientific Research Applications
The compound finds applications in several scientific domains:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potentially useful in studying enzyme mechanisms due to its functional groups.
Medicine: : Could be explored for pharmaceutical properties, possibly as an inhibitor or activator of specific biochemical pathways.
Industry: : May serve as a building block for the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action depends on its interaction with biological molecules:
Molecular Targets: : It could interact with enzymes or receptors, affecting their function.
Pathways Involved: : The compound may modulate pathways involved in inflammation, signaling, or metabolic processes.
Comparison with Similar Compounds
The uniqueness of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone can be highlighted through comparison:
Other Similar Compounds: : 1,2,4-Thiadiazole derivatives, other pyrrolidine-based compounds, and methanone-linked molecules.
Uniqueness: : Its distinct combination of functional groups provides a unique profile of chemical reactivity and potential biological activity.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-13(10-4-2-1-3-5-10)16-7-6-11(9-16)18-12-8-14-19-15-12/h1-2,8,10-11H,3-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJXVFXADFERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2825527.png)
![2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2825528.png)
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/new.no-structure.jpg)

![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)

![7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one](/img/structure/B2825534.png)


![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2825539.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2825540.png)
![2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2825544.png)
